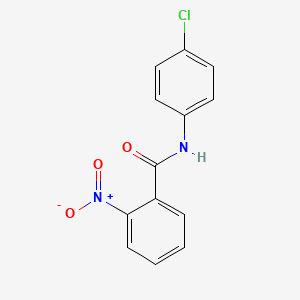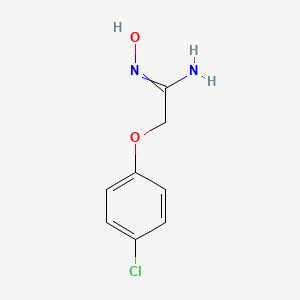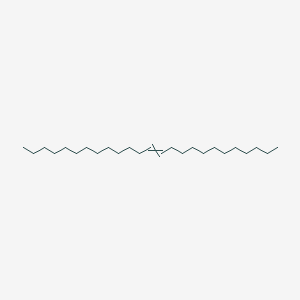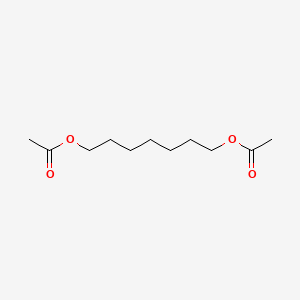![molecular formula C7H8Br2 B1348793 7,7-Dibromobicyclo[4.1.0]hept-3-ene CAS No. 6802-78-4](/img/structure/B1348793.png)
7,7-Dibromobicyclo[4.1.0]hept-3-ene
Vue d'ensemble
Description
7,7-Dibromobicyclo[4.1.0]hept-3-ene is a bicyclic organic compound with the molecular formula C7H8Br2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the use of powdered potassium tert-butoxide and 1,2-dimethyl-1,4-cyclohexadiene in olefin-free petroleum ether . Bromoform is added dropwise during 1 hr under nitrogen and the resultant slurry is stirred at room temperature under nitrogen for 6 hr .Molecular Structure Analysis
The linear formula of this compound is C7H8Br2 . It has a molecular weight of 251.95 .Chemical Reactions Analysis
The chemical reaction analysis of this compound involves the use of ethereal methyllithium . The mixture is stirred at room temperature for 1 hr .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.95 . The compound is a colorless solid .Applications De Recherche Scientifique
Bromination and Synthesis
- Bromination of Norbornene Derivatives : The study by Gültekin et al. (2008) focused on the bromination of norbornene derivatives, including 7-bromobicyclo[2.2.1]hept-2-ene and 2,7-dibromobicyclo[2.2.1]hept-2-ene. They explored the mechanisms of isomer formation and the impact of substituents on these processes, using NMR spectral data for structure elucidation (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).
Thermal Rearrangements
- Thermal Rearrangements of Dihalo Derivatives : Gassman et al. (1998) synthesized derivatives of trans-bicyclo[4.1.0]hept-3-ene and studied their thermal rearrangements. They found that heating these compounds results in ring expansion or isomerization, indicating the lability of these compounds relative to the unsubstituted molecule (Gassman, Han, & Chyall, 1998).
Pyrolysis Studies
- Pyrolysis of Dibromobicyclo Heptane Derivatives : Lindsay and Reese (1965) investigated the pyrolysis of 7,7-dibromobicyclo [4.1.0] heptane, observing the formation of cycloheptatriene and isolating intermediates in the process. This study provides insights into the thermal behavior of these compounds under pyrolytic conditions (Lindsay & Reese, 1965).
Reaction with Palladium Halides
- Palladium(II) Halide Reactions : Wiger, Albelo, and Rettig (1974) explored the reactions of 7-methylenebicyclo[2.2.1]hept-2-ene derivatives with palladium(II) halides. They observed unique trans-halogenopalladation reactions, providing valuable information about the behavior of these compounds in the presence of transition metals (Wiger, Albelo, & Rettig, 1974).
Photochemical Reactions
- Photoreaction Studies : Kumagai, Honda, and Mukai (1985) investigated the photoreaction of 5-dicyanomethylenebicyclo[2.2.1]hept-2-ene, leading to skeletal rearrangements that produce 7,7-dicyano-6-methylenebicyclo[3.1.1]hept-2-ene. This study highlights novel photoreactions and carbon shifts in the bicycloheptene framework, which is relevant to the understanding of 7,7-dibromobicyclo[4.1.0]hept-3-ene (Kumagai, Honda, & Mukai, 1985).
Crystal Structure Analysis
- Crystal Structure of Iron Complexes : Barbay et al. (1986) reported on the crystal structure of tricarbonyl-[2,3-η:O-σ-(7,7-dimethoxy-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene)]iron. This research provides insight into the coordination chemistry of bicycloheptene derivatives, which can be extrapolated to the understanding of this compound (Barbay, Ioset, Roulet, & Chapuis, 1986).
Microwave Spectrum and Conformation Studies
- Microwave Spectrum and Conformation : Chao, Cook, and Malloy (1978) examined the microwave spectrum of 7‐oxabicyclo[4.1.0]hept‐3‐ene, providing valuable information on the dipole moment and molecular conformation. This study is relevant for understanding the structural properties of related bicycloheptene derivatives (Chao, Cook, & Malloy, 1978).
Safety and Hazards
Propriétés
IUPAC Name |
7,7-dibromobicyclo[4.1.0]hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKRIXVNHXXYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C2(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340131 | |
| Record name | 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6802-78-4 | |
| Record name | Bicyclo[4.1.0]hept-3-ene, 7,7-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6802-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dibromo-bicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)





